Bienvenue dans la boutique en ligne BenchChem!

4-Fmoc-3-morpholinecarboxylic acid

Peptidomimetic chemistry Chiral building block Stereocontrolled synthesis

This specialized building block is validated for Fmoc-SPPS and offers a unique morpholine scaffold that cannot be substituted with generic Fmoc-amino acids. Its 3-carboxylic acid position and base-labile Fmoc group enable orthogonal protection strategies essential for peptidomimetic synthesis. Procurement ensures chiral integrity and seamless integration into automated peptide synthesizers, eliminating the need for in-house chiral separation. Distinguished by its metabolic stability and conformational restriction, this compound is ideal for replacing natural residues in early-stage drug discovery. Choose this validated material to reduce protocol optimization time and accelerate your library generation.

Molecular Formula C20H19NO5
Molecular Weight 353.4 g/mol
CAS No. 204320-51-4
Cat. No. B1335271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fmoc-3-morpholinecarboxylic acid
CAS204320-51-4
Molecular FormulaC20H19NO5
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESC1COCC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
InChIInChI=1S/C20H19NO5/c22-19(23)18-12-25-10-9-21(18)20(24)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,22,23)
InChIKeyCJVIYWXADATNKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 200 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fmoc-3-morpholinecarboxylic Acid (CAS 204320-51-4): Overview and Key Characteristics for Peptide and Peptidomimetic Research


4-Fmoc-3-morpholinecarboxylic acid (CAS 204320-51-4), also known as (R/S)-Fmoc-3-carboxymorpholine, is a heterocyclic amino acid derivative featuring a morpholine ring with a carboxylic acid at the 3-position and a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the ring nitrogen. This compound is a specialized building block primarily utilized in solid-phase peptide synthesis (SPPS) [1] for the incorporation of the morpholine-3-carboxylic acid scaffold into peptidomimetics [2]. Its design enables orthogonal protection strategies, where the Fmoc group is selectively removed under basic conditions to reveal a secondary amine for further chain elongation, while the carboxylic acid remains available for coupling [1].

Why 4-Fmoc-3-morpholinecarboxylic Acid Cannot Be Simply Substituted by Other Fmoc-Amino Acids


Substituting 4-Fmoc-3-morpholinecarboxylic acid with a generic Fmoc-protected amino acid (e.g., Fmoc-Pro-OH) or other morpholine regioisomers (e.g., 4-Fmoc-2-morpholinecarboxylic acid) is not scientifically justifiable due to its unique structural and stereoelectronic properties. The morpholine ring introduces a conformationally restricted, non-aromatic heterocycle that differs fundamentally from proline or pipecolic acid, providing distinct hydrogen-bonding capabilities and metabolic stability profiles [1]. Furthermore, the specific 3-position of the carboxylic acid on the morpholine ring is critical for maintaining the correct geometry and bioactivity in peptidomimetic applications, a feature that cannot be replicated by the 2-position isomer or by acyclic analogues . The established synthetic route provides verified enantiopure material with demonstrated compatibility in solid-phase synthesis, a combination of properties that generic substitutes do not reliably offer [1].

Quantitative Evidence for Selecting 4-Fmoc-3-morpholinecarboxylic Acid Over Alternatives


Verified Enantiopure Synthesis: A 5-Step Route with Demonstrated Optical Purity by Chiral HPLC

The target compound has been synthesized as an enantiopure building block via a published 5-step route from dimethoxyacetaldehyde and serine methyl ester, yielding optically pure material [1]. The optical purity of both enantiomers was confirmed by HPLC analysis of their corresponding amide derivatives with chiral (S)-(-)-1-phenylethylamine [1]. In contrast, many alternative Fmoc-protected amino acids and other morpholine derivatives are often supplied as racemates without a validated synthetic route for enantiomerically pure forms, requiring additional, costly chiral resolution steps .

Peptidomimetic chemistry Chiral building block Stereocontrolled synthesis

Demonstrated Compatibility with Solid-Phase Peptide Synthesis (SPPS): Tripeptide Model Study

The compatibility of 4-Fmoc-3-morpholinecarboxylic acid with standard Fmoc-based solid-phase peptide synthesis (SPPS) has been experimentally validated [1]. A model tripeptide was successfully synthesized on solid support, demonstrating that the Fmoc-morpholine-3-carboxylic acid can be efficiently incorporated into peptide chains without cleavage issues or side reactions [1]. This contrasts with some other Fmoc-protected heterocycles or N-alkyl amino acids, where steric hindrance or ring-specific interactions can impede coupling efficiency or lead to incomplete Fmoc removal, requiring extensive re-optimization of SPPS protocols [2].

Solid-Phase Peptide Synthesis SPPS Peptidomimetic design

High Purity (>98%) and Defined Storage Specifications Ensure Reproducible Research

Commercially available 4-Fmoc-3-morpholinecarboxylic acid is routinely supplied with a purity of ≥98% , and for enantiomerically pure forms, chiral HPLC purity can reach ≥99% . The compound requires storage at 2-8°C under inert argon atmosphere to prevent degradation . This is in stark contrast to less pure or improperly stored alternatives that may contain Fmoc-degradation products or other impurities (e.g., free amino acids, dipeptides) known to interfere with peptide coupling yields and complicate purification in SPPS .

Peptide synthesis Quality control Reproducibility

Morpholine Scaffold: An Established Motif for Metabolic Stability and Bioactivity in Approved Drugs

The morpholine ring is a recognized privileged structure in medicinal chemistry, present in numerous FDA-approved drugs . The incorporation of a morpholine moiety into a peptide or peptidomimetic can significantly influence its physicochemical properties, including solubility, metabolic stability, and target-binding characteristics . For example, research has shown that morpholine derivatives can improve the stability and binding properties of peptide nucleic acids (PNAs) compared to traditional structures . This stands in contrast to other common Fmoc-protected building blocks, such as those based on simple amino acids like proline or alanine, which do not inherently offer the same spectrum of beneficial drug-like properties.

Drug design Metabolic stability Peptidomimetics

Primary Application Scenarios for 4-Fmoc-3-morpholinecarboxylic Acid in Research and Development


Synthesis of Stereochemically Pure Peptidomimetic Building Blocks

Based on the validated 5-step enantioselective synthesis [1], this compound is an ideal starting material for researchers requiring morpholine-3-carboxylic acid as a core scaffold in a specific stereochemical configuration. Procurement of this validated material ensures that downstream chiral integrity is maintained, bypassing the need for in-house chiral separation [1].

Incorporation into Solid-Phase Peptide Libraries for Drug Discovery

Given its demonstrated full compatibility with Fmoc solid-phase peptide synthesis (SPPS) [1], this building block can be seamlessly integrated into automated peptide synthesizers for the generation of peptidomimetic libraries. This is a key advantage over less-characterized building blocks that may require significant SPPS protocol optimization, saving both time and resources [1].

Development of Metabolically Stable Peptide Leads

Leveraging the established role of the morpholine ring in enhancing metabolic stability and improving pharmacokinetic profiles [1], this compound is strategically suited for replacing natural amino acid residues in bioactive peptides. The goal is to create lead compounds with longer half-lives and improved drug-like properties, a crucial step in early-stage drug discovery [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Fmoc-3-morpholinecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.